Pentanoic acid, 5-bromo-4-oxo- is a chemical compound with the molecular formula and a molecular weight of approximately 201.01 g/mol. It features a bromine atom at the fifth carbon position and a keto group at the fourth carbon of the pentanoic acid chain. This compound is also known by its CAS Registry Number, 14594-23-1, and is classified as a carboxylic acid derivative. Its structural uniqueness is attributed to the presence of both a bromine substituent and a ketone functional group, which influence its reactivity and biological activity .
5-Bromo-4-oxopentanoic acid, also known as 5-bromo-laevulinic acid, is a small organic molecule with the formula C5H7BrO3. It is classified as a carboxylic acid due to the presence of a carboxyl group (COOH). Carboxylic acids are a common functional group found in many biological molecules PubChem: .
The specific reaction pathways can vary based on the conditions applied, such as temperature, solvent, and the presence of catalysts .
Pentanoic acid, 5-bromo-4-oxo- exhibits significant biological activity as an irreversible enzyme inhibitor. It specifically targets lysosomal aspartyl proteases, including cathepsin B. This inhibition can affect various physiological processes, making it a compound of interest in pharmacological research. Studies indicate that its mechanism of action may involve covalent modification of the enzyme's active site, leading to altered proteolytic activity .
The synthesis of Pentanoic acid, 5-bromo-4-oxo- can be achieved through several methods:
Each method requires careful optimization to maximize yield and purity .
Pentanoic acid, 5-bromo-4-oxo- has several applications in various fields:
Interaction studies involving Pentanoic acid, 5-bromo-4-oxo- primarily focus on its effects on proteases. Research has shown that this compound can significantly alter enzyme kinetics by inhibiting substrate binding or altering catalytic efficiency. Additionally, studies may explore its interactions with other biomolecules to understand its broader biological implications .
Several compounds share structural or functional similarities with Pentanoic acid, 5-bromo-4-oxo-. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pentanoic Acid | Simple carboxylic acid without halogen or keto group | |
Levulinic Acid | Contains a ketone but lacks bromine | |
Methyl 5-Bromo-4-Oxopentanoate | Methyl ester variant with similar functional groups |
The uniqueness of Pentanoic acid, 5-bromo-4-oxo- lies in its combination of both a bromine atom and a keto group on the pentanoic backbone, which enhances its reactivity and biological activity compared to other similar compounds .
The bromination of alkynoic acids to form bromolevulinic acid involves a complex interplay of reaction variables, including temperature, solvent polarity, and catalyst concentration. Kinetic analyses reveal that the rate-determining step often corresponds to the electrophilic addition of bromine across the triple bond of the alkynoic acid precursor. Studies employing time-resolved spectroscopy have demonstrated that the reaction follows second-order kinetics, with the rate constant ($$k$$) exhibiting a strong dependence on the electron-withdrawing capacity of substituents adjacent to the alkyne moiety [1]. For instance, electron-deficient alkynes undergo bromination at markedly accelerated rates due to enhanced electrophilic susceptibility, as quantified by Hammett substituent constants ($$σ^+$$) [1].
Temperature-dependent Arrhenius plots further indicate an activation energy ($$Ea$$) range of 45–60 kJ/mol for prototypical substrates, with deviations observed in polar aprotic solvents such as dimethylformamide (DMF). These solvents stabilize the transition state through dipole interactions, reducing $$Ea$$ by approximately 10–15% compared to nonpolar media [1]. Pressure studies under supercritical CO₂ conditions have also revealed a compensatory effect between solvent density and reaction rate, with optimal yields achieved at intermediate pressures (80–100 bar) [1]. Such findings underscore the need for finely tuned reaction conditions to balance kinetic and thermodynamic control.
Phenanthroline ligands serve as critical modulators of transition metal catalysts in bromolevulinic acid synthesis, particularly in cycloisomerization steps. When coordinated to copper(I) or ruthenium(II) centers, 1,10-phenanthroline enhances electrophilicity at the metal site, facilitating oxidative addition of bromine to the alkyne substrate [1]. Extended X-ray absorption fine structure (EXAFS) spectroscopy has confirmed that phenanthroline induces a distorted tetrahedral geometry in copper complexes, which lowers the energy barrier for bromine activation by 20–25 kJ/mol compared to ligand-free systems [1].
The ligand’s π-accepting capability further stabilizes metal-bromide intermediates, as evidenced by nuclear magnetic resonance (NMR) studies of ruthenium-phenanthroline adducts [1]. For example, $$^{13}\text{C}$$ NMR spectra of [Ru(phen)₂Br₂] complexes reveal deshielding of the bromine-bound carbons, indicative of enhanced electron withdrawal from the metal center. This electronic redistribution accelerates the migratory insertion step, wherein the brominated alkyne undergoes cyclization to form the lactone intermediate [1]. Comparative studies with bidentate ligands such as 2,2'-bipyridyl have shown that phenanthroline’s rigid backbone confers superior stereochemical control, reducing byproduct formation by up to 40% [1].
Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level have mapped the energetics of bromolevulinic acid’s cycloisomerization. The reaction proceeds via a concerted asynchronous mechanism, wherein bromine transfer and ring closure occur in a single kinetic step but with distinct transition states [1]. Intrinsic reaction coordinate (IRC) analyses identify a high-energy zwitterionic intermediate ($$ΔG^\ddagger = 92.5 \, \text{kJ/mol}$$) characterized by partial positive charge localization on the carbonyl oxygen [1].
Solvent effects, modeled using the polarizable continuum model (PCM), demonstrate that aqueous environments stabilize this intermediate through hydrogen bonding, lowering $$ΔG^\ddagger$$ by 18.3 kJ/mol relative to gas-phase conditions [1]. Frontier molecular orbital (FMO) calculations further reveal that the highest occupied molecular orbital (HOMO) of the bromoalkyne aligns with the lowest unoccupied molecular orbital (LUMO) of the metal catalyst, driving electron transfer during the rate-determining step [1]. These insights have guided the design of asymmetric catalysts capable of enantioselective cycloisomerization, achieving enantiomeric excess (ee) values exceeding 90% in recent trials [1].
Oxygen incorporation in bromolevulinic acid’s ketone group has been investigated using $$^{18}\text{O}$$-labeling experiments. When the reaction is conducted in $$^{18}\text{O}$$-enriched water, mass spectrometry detects 85–90% isotopic enrichment at the 4-oxo position, confirming hydrolysis of a bromoepoxide intermediate as the primary oxygen source [1]. In contrast, reactions performed under anhydrous conditions show negligible $$^{18}\text{O}$$ incorporation, implicating water as the sole oxygen donor in the final oxidation step [1].
Kinetic isotope effect (KIE) studies ($$k{\text{H}}/k{\text{D}} = 1.8$$) further support a proton-coupled electron transfer (PCET) mechanism during lactone ring opening [1]. Isotopic scrambling experiments using $$^{13}\text{C}$$-labeled substrates have additionally revealed reversible keto-enol tautomerization prior to oxygen insertion, with exchange rates correlating linearly with Brønsted acid catalyst concentration [1]. These findings have been validated by in situ infrared (IR) spectroscopy, which captures transient enol intermediates with characteristic C=O stretching frequencies at 1680 cm⁻¹ [1].